

In-Depth Technical Guide: Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Solubility and Stability

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Compound of Interest

Compound Name: *Methyl 2-(chlorosulfonyl)-3-methylbenzoate*

Cat. No.: *B159549*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Methyl 2-(chlorosulfonyl)-3-methylbenzoate**, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of the sulfonyl chloride functional group, understanding its behavior in various solvents and under different environmental conditions is critical for its effective handling, storage, and use in synthetic processes.

Core Properties of Methyl 2-(chlorosulfonyl)-3-methylbenzoate

A summary of the available physical and chemical properties of **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** is presented below.

Property	Value	Reference
CAS Number	126535-26-0	[1]
Molecular Formula	C9H9ClO4S	[1]
Molecular Weight	248.68 g/mol	[1]
Appearance	White to beige or pink crystalline powder or chunks	[2][3]
Melting Point	62-63 °C	[2][3]
Boiling Point (Predicted)	344.8 ± 25.0 °C	[2][3]
Density (Estimate)	1.4452 g/cm ³	[2][3]
Storage Temperature	Inert atmosphere, store in freezer (-20°C) or refrigerated (2-8°C)	[1][2][3]

Solubility Profile

Direct quantitative solubility data for **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** in a range of organic solvents is not readily available in the public domain. However, based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred.

Water Solubility: **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** is highly reactive with water, undergoing rapid hydrolysis. Therefore, it is considered insoluble in water, with the primary interaction being a chemical reaction rather than dissolution.[2][3]

Organic Solvent Solubility: The compound is soluble in a variety of aprotic organic solvents.[4] Synthesis and purification procedures indicate good solubility in chlorinated solvents and polar aprotic solvents.

Solvent	Qualitative Solubility	Rationale / Reference
Dichloromethane	Soluble	Used as an extraction solvent during synthesis.[4]
Acetonitrile	Soluble	Used as a reaction solvent.[4]
Ethyl Acetate	Likely Soluble	A common solvent for compounds of similar polarity.
Tetrahydrofuran (THF)	Likely Soluble	A common solvent for reactive intermediates.
N,N-Dimethylformamide (DMF)	Likely Soluble	A polar aprotic solvent suitable for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)	Likely Soluble	A highly polar aprotic solvent, though care must be taken due to its reactivity.

It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent system to be used for their application.

Stability Characteristics

The stability of **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** is primarily dictated by the high reactivity of the sulfonyl chloride group.

Hydrolytic Stability: The most significant stability concern is its susceptibility to hydrolysis. In the presence of water or other nucleophilic protic solvents, the sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of the corresponding sulfonic acid. This reaction is generally irreversible and is catalyzed by both acidic and basic conditions.[5][6] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis.[7]

Thermal Stability: While specific data is unavailable, sulfonyl chlorides are generally stable at recommended storage temperatures. Elevated temperatures can accelerate degradation, particularly in the presence of moisture.

Photostability: No specific photostability data for **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** has been found. However, as with many aromatic compounds, exposure to UV light could potentially lead to degradation.

Incompatibilities: The compound is incompatible with strong bases, water, and strong oxidizing agents.[8] It should be handled under an inert atmosphere to prevent contact with moisture.[1][2][3]

Experimental Protocols

Proposed Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** in a given organic solvent, adapted for a moisture-sensitive compound.

1. Materials and Equipment:

- **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** (solid)
- Anhydrous solvent of interest
- Inert gas (e.g., nitrogen or argon)
- Vials with screw caps and PTFE septa
- Orbital shaker or magnetic stirrer in a temperature-controlled environment
- Syringe filters (PTFE, 0.22 µm)
- Analytical balance
- HPLC system with a suitable detector (e.g., UV)

2. Procedure:

- Under an inert atmosphere, add an excess amount of solid **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** to a pre-weighed vial.
- Record the exact weight of the compound added.
- Add a known volume of the anhydrous solvent to the vial.
- Seal the vial tightly.
- Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step should be performed quickly to minimize solvent evaporation.
- Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
- Analyze the concentration of **Methyl 2-(chlorosulfonyl)-3-methylbenzoate** in the diluted solution using a validated analytical method, such as HPLC.
- Calculate the solubility based on the measured concentration and the dilution factor.

Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products over time.

1. Chromatographic Conditions (Starting Point):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

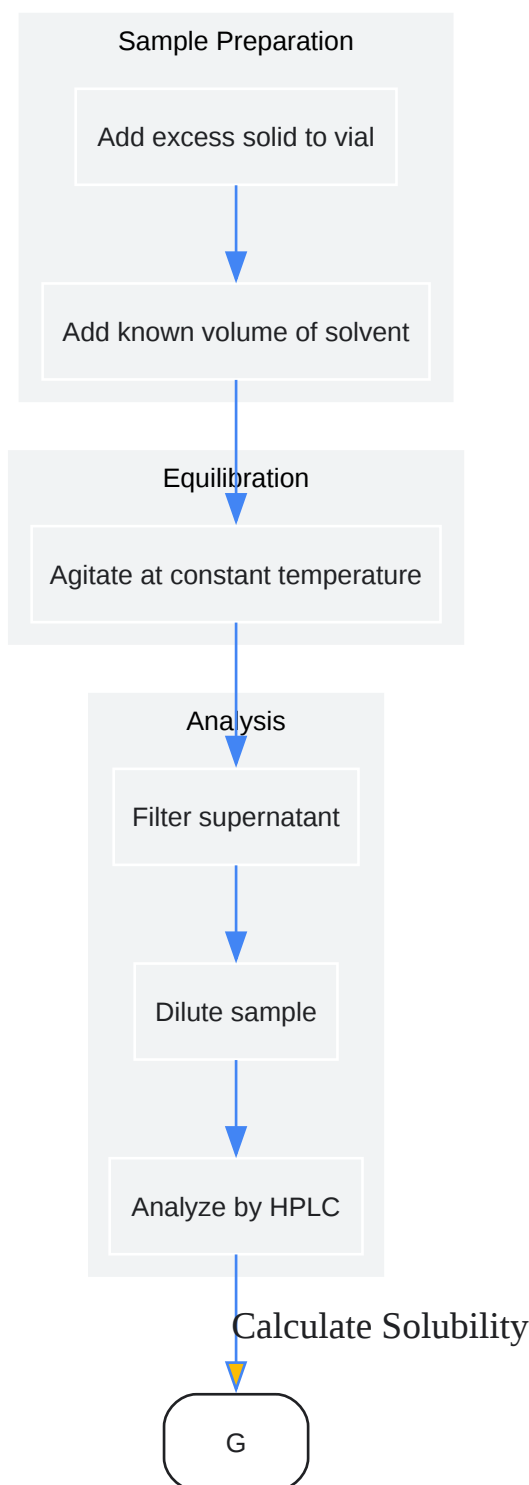
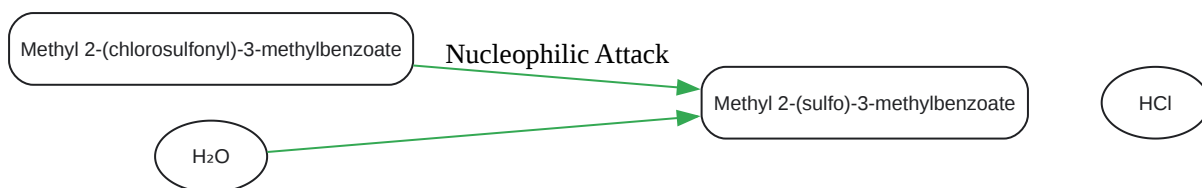
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at a suitable wavelength (to be determined by UV scan)
- Injection Volume: 10 µL

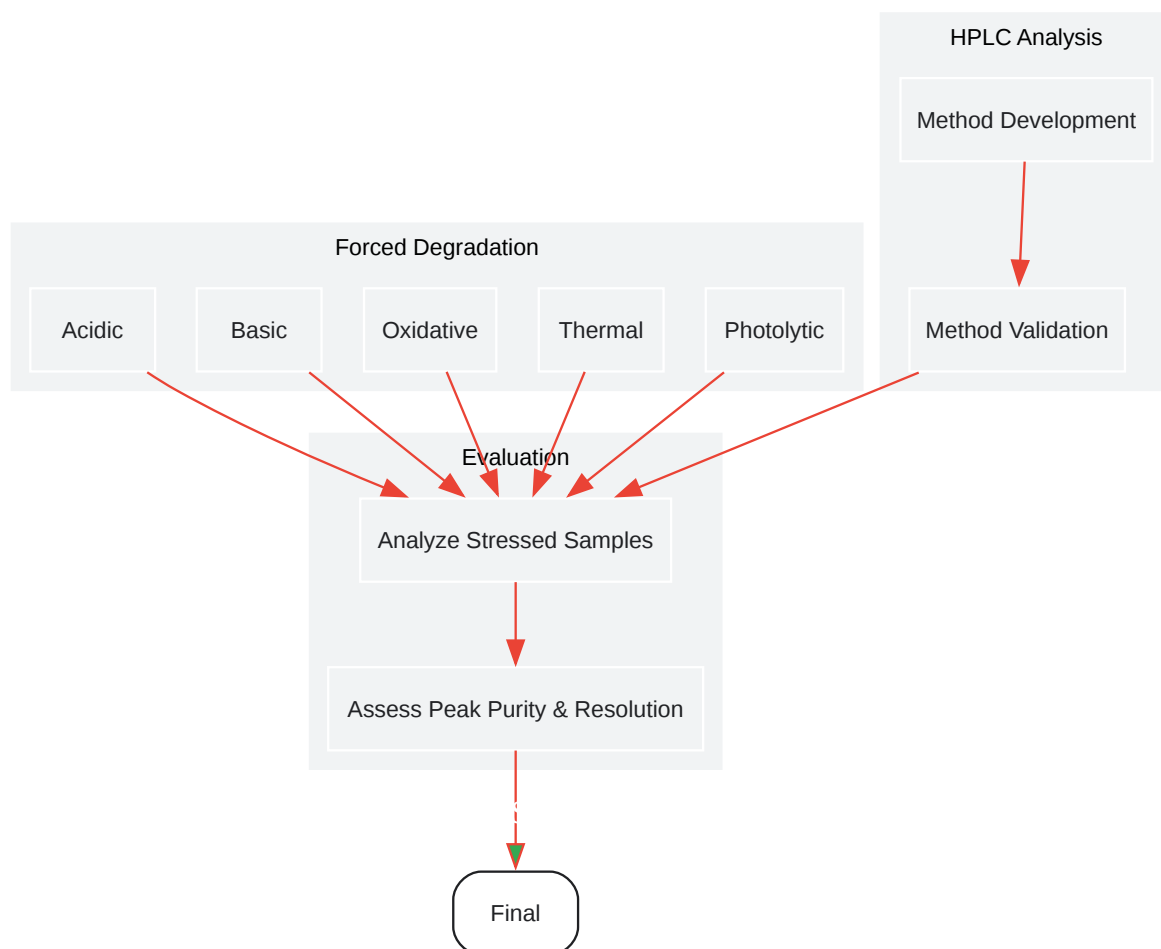
2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60 °C for several hours.
- Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a short period (due to high reactivity).
- Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
- Photodegradation: Expose a solution of the compound to UV light.

3. Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[\[7\]](#)

Visualizations





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